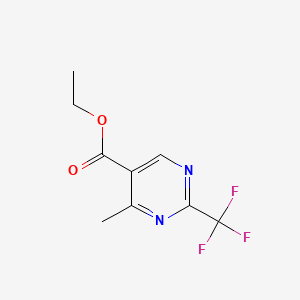

Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-3-16-7(15)6-4-13-8(9(10,11)12)14-5(6)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEKBQSEKSEXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442482 | |

| Record name | Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306960-67-8 | |

| Record name | Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Chemistry

Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate, identified by the CAS number 306960-67-8 , is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1] The strategic incorporation of a trifluoromethyl group onto the pyrimidine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These features make it a valuable building block for the synthesis of novel bioactive molecules and functional materials. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, offering insights for researchers engaged in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 306960-67-8 | |

| Molecular Formula | C₉H₉F₃N₂O₂ | |

| Molecular Weight | 234.18 g/mol | |

| Boiling Point | 54°C at 0.5 mmHg | |

| Appearance | Solid |

Synthesis and Mechanistic Insights

The synthesis of substituted pyrimidines is a well-established area of organic chemistry, often involving the condensation of a 1,3-dicarbonyl compound with an amidine or a related species. For trifluoromethylated pyrimidines, a common strategy involves the use of a trifluoromethyl-containing building block.

A plausible and widely utilized synthetic approach for this compound involves a multi-step reaction sequence starting from ethyl trifluoroacetoacetate. This method, adapted from general procedures for pyrimidine synthesis, offers a reliable route to the target molecule.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (General Procedure)

The following protocol is a generalized representation based on established pyrimidine syntheses. Optimization of reaction conditions, such as temperature, solvent, and reaction time, may be necessary to achieve optimal yields and purity.

-

Condensation: To a solution of ethyl trifluoroacetoacetate in a suitable solvent (e.g., ethanol), an amidine hydrochloride and a base (e.g., sodium ethoxide) are added. The reaction mixture is typically stirred at room temperature or heated to reflux to facilitate the initial condensation and cyclization, forming a dihydropyrimidine intermediate.

-

Oxidation: The resulting dihydropyrimidine intermediate is then subjected to an oxidation step to introduce the aromaticity of the pyrimidine ring. Common oxidizing agents for this transformation include potassium permanganate or air oxidation catalyzed by a suitable agent.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching the oxidant, followed by extraction with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the pure this compound.

Applications in Research and Drug Development

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of a trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic profile of these molecules.

While specific biological activity data for this compound is not extensively reported in publicly available literature, its structural motifs suggest potential applications in several therapeutic areas:

-

Anticancer Agents: Trifluoromethylpyrimidine derivatives have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer progression.[2][3] The title compound could serve as a starting point for the development of novel kinase inhibitors.

-

Antifungal and Antibacterial Agents: The trifluoromethyl group is known to enhance the antimicrobial properties of heterocyclic compounds.[4] this compound can be a key intermediate in the synthesis of novel antifungal and antibacterial agents.

-

Agrochemicals: Pyrimidine derivatives are widely used in the agrochemical industry as herbicides and fungicides. The unique properties conferred by the trifluoromethyl group make this compound a candidate for the development of new crop protection agents.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant.[1]

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its unique combination of a pyrimidine core and a trifluoromethyl group makes it an attractive starting material for the development of new pharmaceuticals, agrochemicals, and advanced materials. The synthetic routes, while requiring careful optimization, are based on well-established chemical principles. As research into fluorinated organic compounds continues to expand, the importance of key intermediates like this is set to grow, offering exciting opportunities for innovation in various scientific disciplines.

References

-

Supporting Information - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]

-

13 - Supporting Information . Available at: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI . MDPI. Available at: [Link]

-

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate - MDPI . MDPI. Available at: [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry . Arabian Journal of Chemistry. Available at: [Link]

-

Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method - Oriental Journal of Chemistry . Oriental Journal of Chemistry. Available at: [Link]

-

(PDF) Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate - ResearchGate . ResearchGate. Available at: [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

-

Full article: Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - Taylor & Francis Online . Taylor & Francis Online. Available at: [Link]

- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents. Google Patents.

-

Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates . ARKIVOC. Available at: [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI . MDPI. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

-

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate | C8H7F3N2O3 - PubChem . PubChem. Available at: [Link]

Sources

Physicochemical properties of Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a fluorinated heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds, including antiviral and anticancer agents[1]. The incorporation of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity[2][3]. This guide provides a comprehensive overview of the core physicochemical properties of this specific pyrimidine derivative, offering both established data and detailed experimental protocols for its characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for synthesis, formulation, and analytical development.

Compound Identification and Chemical Structure

A precise understanding of a compound begins with its fundamental identifiers and structure. These details are crucial for database searches, regulatory submissions, and accurate experimental recording.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 306960-67-8 | [4][5][6][7][8] |

| Molecular Formula | C₉H₉F₃N₂O₂ | [4][5][8] |

| Molecular Weight | 234.18 g/mol | [5][8] |

| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1C)C(F)(F)F | [4] |

| InChI Key | LYEKBQSEKSEXLT-UHFFFAOYSA-N | [4] |

Chemical Structure:

Core Physicochemical Properties

The physical state and properties of a compound dictate its handling, storage, and application. There appears to be a discrepancy in the reported physical state, with some sources listing it as a solid and others as a liquid[4]. This may be due to the presence of polymorphs or the fact that it is a low-melting solid whose state is highly sensitive to ambient temperature and purity.

| Property | Value | Notes | Source(s) |

| Appearance | Clear pale yellow liquid or solid | The physical state may vary depending on purity and ambient temperature. | [4] |

| Boiling Point | 54 °C @ 0.5 mmHg | Boiling point is reported under reduced pressure, typical for compounds that may decompose at atmospheric boiling temperatures. | [5][7][8] |

| Refractive Index | 1.4415 - 1.4465 @ 20 °C | This narrow range suggests a high degree of purity in the measured sample. | [4] |

| Purity (Assay) | ≥96.0% | As determined by Gas Chromatography (GC). | [4] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound are not publicly available, the following section outlines the expected characteristics based on its molecular structure.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl ester and methyl groups.

-

A triplet around 1.2-1.4 ppm (3H) for the -CH₃ of the ethyl group.

-

A quartet around 4.2-4.4 ppm (2H) for the -CH₂- of the ethyl group.

-

A singlet around 2.3-2.6 ppm (3H) for the methyl group attached to the pyrimidine ring.

-

A singlet in the aromatic region (typically downfield) for the lone proton on the pyrimidine ring.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will provide information on all unique carbon environments. Key expected signals include those for the trifluoromethyl carbon (a quartet due to C-F coupling), the carbonyl carbon of the ester, and the various carbons of the pyrimidine ring and substituent groups[9].

-

FT-IR (Infrared Spectroscopy): The IR spectrum is useful for identifying functional groups. Key expected absorbances include:

-

Strong C=O stretch from the ester group (around 1720-1740 cm⁻¹).

-

C-F stretching bands, which are typically strong and found in the 1100-1300 cm⁻¹ region.

-

C-H stretching from the alkyl groups (around 2850-3000 cm⁻¹).

-

C=N and C=C stretching from the pyrimidine ring (in the 1400-1650 cm⁻¹ region).

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 234.18. Fragmentation patterns would likely show losses of the ethoxy group (-OC₂H₅) or the entire ester functionality.

Experimental Methodologies

To ensure the reliability and reproducibility of research, standardized protocols for characterizing physicochemical properties are paramount. The following sections detail the methodologies for determining key parameters.

Workflow for Physicochemical Characterization

The overall process follows a logical progression from basic identification to detailed purity and structural analysis.

Caption: General workflow for the physicochemical characterization of a chemical compound.

Protocol: Determination of Melting Point

The melting point is a critical indicator of purity. Impurities typically depress the melting point and broaden its range[10].

Principle: A small, finely powdered sample is heated slowly at a controlled rate. The temperature range from the first sign of melting (the appearance of liquid) to the complete liquefaction of the sample is recorded as the melting range[10][11].

Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup[10].

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If it consists of large crystals, gently crush them into a fine powder using a mortar and pestle to ensure uniform packing and heat transfer[12].

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. The packed material should be approximately 1-2 mm deep for accurate results[12].

-

Packing: Compact the sample at the bottom of the sealed tube by tapping it gently or by dropping it through a long glass tube[11][12].

-

Initial (Rapid) Determination: Place the capillary in the apparatus and heat rapidly (10-20 °C/min) to find an approximate melting range. This saves time in subsequent, more precise measurements[11].

-

Precise Determination: Allow the apparatus to cool at least 20 °C below the approximate melting point. Using a fresh capillary tube, heat the sample at a slow, controlled rate of 1-2 °C per minute[12][13].

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Replicates: Perform the measurement in triplicate to ensure consistency. Never re-melt a sample, as decomposition may have occurred[13].

Protocol: Assessment of Solubility Profile

Solubility is a key parameter for reaction setup, purification (crystallization), extraction, and formulation. A systematic approach is used to classify the compound based on its solubility in a range of solvents[14][15].

Principle: The "like dissolves like" principle is a primary guide, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents. Acid-base reactions can also dramatically increase solubility in aqueous media[14][16].

Procedure:

-

General Test: In a small test tube, add ~25 mg of the compound. Add 0.75 mL of the chosen solvent in three portions, shaking vigorously after each addition[17]. Observe if the solid dissolves completely.

-

Solvent Sequence: Test solubility in the following order:

-

Water: If soluble, test the solution with litmus or pH paper to determine if it's acidic, basic, or neutral[18].

-

5% HCl (aq): If insoluble in water, test in 5% HCl. Solubility indicates the presence of a basic group (like an amine).

-

5% NaOH (aq): If insoluble in water, test in 5% NaOH. Solubility indicates an acidic group.

-

5% NaHCO₃ (aq): If soluble in 5% NaOH, test in 5% sodium bicarbonate. Solubility here suggests a strong acid (like a carboxylic acid), while insolubility suggests a weak acid (like a phenol)[17][18].

-

Organic Solvents: Test solubility in common organic solvents such as ethanol, acetone, dichloromethane, and hexane to establish a broader profile.

-

Caption: Decision tree for the systematic determination of a compound's solubility.

Protocol: Purity Determination by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical and chemical compounds. For pyrimidine derivatives, reverse-phase HPLC is commonly employed[1].

Principle: The sample is dissolved in a mobile phase and injected into a column packed with a non-polar stationary phase (e.g., C8 or C18). A polar mobile phase is pumped through the column. Non-polar components interact more with the stationary phase and elute later, while polar components elute earlier. Purity is assessed by the relative area of the main peak compared to any impurity peaks[1][19].

Typical HPLC System:

-

Column: C18 silica gel column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility) and an organic solvent (e.g., acetonitrile or methanol)[19].

-

Elution Mode: Isocratic (constant mobile phase composition) or gradient (composition changes over time)[1]. Gradient elution is often preferred for separating complex mixtures.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the pyrimidine ring strongly absorbs (e.g., 254 nm).

-

Temperature: Room temperature or controlled (e.g., 30 °C).

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the sample to be tested at the same concentration.

-

System Equilibration: Run the mobile phase through the HPLC system until a stable baseline is achieved.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow all components to elute.

-

Analysis: Integrate the peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

Caption: A simplified workflow for purity analysis using HPLC.

Safety, Handling, and Storage

Proper handling and storage are critical for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazards: The compound is classified as an irritant and may be harmful if swallowed (Acute Toxicity 4, Oral)[5][7]. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a substituted pyrimidine with well-defined chemical identifiers. Its key physicochemical properties, such as its boiling point under reduced pressure and refractive index, have been established. While its physical state at room temperature may vary, its solubility and spectroscopic profiles can be systematically determined using the standardized protocols outlined in this guide. This comprehensive technical overview provides researchers with the necessary information and methodologies to confidently handle, characterize, and utilize this compound in their research and development endeavors.

References

- Matrix Scientific. Ethyl 2-(trifluoromethyl)-4-methyl-5-pyrimidine carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDhFgrs4iU7NV6uVnnG26R8-fZ7pBF-3XC-wsr33i0KZBQapb-F0yRF3GL-rkEgZpSTfJMSGbSrX2cQxZ9nw5EBnNr9vdLMdqtK1nigXREucSzH7pPqbAjwBOeuIPOr6Ne72grOEBN]

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhLpxfW81vceFybELdwMGUtKuJqi1a54g4CgZLmsJ70WSZ-8A2E9AaUkA1ZUqDW5Xblz3cCDFJbBK0ok_75QCshtX1IgRqY1cqNR-bSJI1eKWXFBBVlJsu6tKX1qHVsEQpWIrIYQGU4baqNU4AxUE4xYZEFLj1PHZ4z93KElWhS6-ypcC6J_c=]

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpu6e3qa5WFHJdIvR6aXytvo5-4kkamkRFSsruqO4c8CFKvGkLYGLpCIQ77-vPqZsIyrz0b2Ee9kc_5tHPF8-_ON5K4PS4trLvv4B-Sxu2NzxnQZ69UKiJ3JwswpDqpTV7JR1Q1X43z1LVnaylUazcQwvL4YkFq62h92VBaMITVM5bw6k-YwVPxkldpgtUlbZEfWgX4ffcPw==]

- University of Calgary. Melting point determination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJs96cTsTFf5_3a30G5-4It-7cfnOdLo_1jf4YaGzss1kLy30GSGgVPXzGfGHbeVb5k4hgTwU_zat4ZjBbZVNI8ifSXZfQdqjTSoY2PkwYweKbwtSZYdMbVk78288eLkZbc5TNILtiv7zxpc8GuNWXko68X9ZINh6uQuPJbV5w]

- Thermo Fisher Scientific. Ethyl 2-trifluoromethyl-4-methylpyrimidine-5-carboxylate, 97%, Thermo Scientific Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4UvkptK0p2ZKZK3oDi_kfNpg3PzqacKz7h5kmyO0jjIhM0YMjo-HZkYKw0pgGojrEp9tHy-dbAPO7srPGGpag_VoI7v1kUGomknRidmGiMtJOzCqfp7T6pqUjp1MtMwEQuOnSjLZlAWEpvdm8oEAgUHqAwjBTKg==]

- Unknown. Experiment 1 - Melting Points. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrr6H-XzuNKoJrNWusZAGCXTQXEEI5ss3tcd0uS38FOoPrLoSTsVcTFnntdlGPiwcIHxs8seyPd-chyvV9mnwPEYadHOSeRcnSGkL0E1_wI2pLM20n45JBKW6NprvKlGio]

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWYcMbMMsuaz2NeKL6_fJbjuQqc4Mlc8LL7n2kyi2z1uZoMhM-CiNussaAjIkp4kdHDDa7nq7G5cQX1lw9J18eqqjgJmN2OGCROb3pAWfynTj6IzUOcVfwWbZpe3P-2y427N2x]

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? - YouTube. [URL: https://www.youtube.

- Quora. How can you determine the solubility of organic compounds?. [URL: https://www.quora.com/How-can-you-determine-the-solubility-of-organic-compounds]

- ChemNet. Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6-MT-1pglv-c5wuu-RBJPnggpmi4iuetcmscWWIqxEv7tfJuH1Nct_f9vbzQU4riig7837QFV7SGGLiNzKdRkb4B8CvdsLPIwMObDv8OeG0ndwLwFkVH-8hJUgUfVFgqHW5lzGsueGl7oNqmXkDEwlvG4i_YPNVyQOY3XJ2FPUHrYsPyX_-8Zyf5P405vx7RVQ0lUwbM9k1b5WuKAIG-qOM=]

- Sigma-Aldrich. Ethyl 2-(trifluoromethyl)-4-methyl-5-pyrimidine carboxylate 306960-67-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDGabgFTGHWSwaHJPxT5GRCAlGuo2hDGXZbAjI1SzAOf78JO24UzvQ6G59w3unHSFzWYz4Is5W8cH9GyX6yvunMSkf8uY6Cr4fTHf7jyfjfMDZ-f0kKOZHxOazRndWDnvbg0Kx4rfY53jxNT-L2y754kieR8RDMQ==]

- PubChem. Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate | C8H7F3N2O3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOnMJI9P_-u7OEWVhp7rZWLrzlfthROZlL64HQ47u_ilAmZzHd0wODtDrzXx5z3TtYaL1hg1MzkOYOoCYTjd6Y42-gIwLCE5syUSpDE0AqsnQ6KRVG3AyuqOpIC788m5c9-pwjxAKZm-p3mI8=]

- MIT OpenCourseWare. Melting Point | MIT Digital Lab Techniques Manual - YouTube. [URL: https://www.youtube.

- Westlab Canada. Measuring the Melting Point. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk5rzdIaPw8b8mGHULb_w7pjX-vzRrA1NXSEejp-_z7JJpaHHd6JX_efuQhRMaBdh-Auyxma-A0eOsbUIH7UEKRegViuHoXgR0E7TCs93suH6YRzP-pvOoylG2LgaPmoqlTE5m3UgnGsZ2BrlmBN4=]

- SSERC. Melting point determination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK-9n1aVGHMpbflkHt6GsVfitHKrShEvpqtwRnIz9fg9FJTKCWhQxiuMtnEDq5OnsbX1Z9iJgv2zDsEbKKan_IAwK5RrlgAxhTry9nhb1omZhnSwnHbAXHzdH21ciqeVcIM0g7RNGfbzfiAv-nm6e6a5Zcdf5bXv8OLtNGtqCLuaI11aAXOmRI4wBOJGr6767aUNusleSWDLd1_QZWaMU=]

- The Royal Society of Chemistry. Supporting Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcp90BkGHm5xLWZCnSfJBdCP5PHGidLwAgbxhuV77N8PYAW_p0HU_thdQTwilLI88NneVa7awTyiM9DvYmCmMvq82_0oqApideiAOcSmjjPh5gh2gpoJYYbEHA9Ez1VsxdNjusHhY9pL-Z4GBStF8yko-DNuV2bNQ=]

- ChemWhat. ETHYL-2-TRIFLUOROMETHYL-4-METHYL-5-PYRIMIDINE CARBOXYLATE CAS#: 306960-67-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2ORToDMqGyZ1LUu7ePBrZkc4v1jwkGcNJ-lMJKtAwS0HZ4i9bGVIUFoBm0AKNJ7lJC1k9I2OEd9EUxmJoYSPgRQGaaQuRX5F6eDExVEvtaREMhD-Od0sm2zCa2XaUyYh6tbb5UQlafP6bjC-NgxwtmEmqiD76uk9_l-LzxcZ-gI0k5Hpg2xjBfjyi7hP65gnwBt5QmkS0g67HDn9nXw==]

- Chem-Impex. Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwEJHyjwygLXVObcghHzlyH9qr4pNUqv8ZyNuoRW7eibPNEUK8tAfV1DaJCVxegF1NYkaKS-Rxi4yhWQP4_5wCEOjhllYNs-JSORQUp8EeOme34MGDz75WCaL32eKNxgruK2s=]

- Matrix Scientific. Ethyl 2-(trifluoromethyl)-4-methyl-5-pyrimidine carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsN-1M3xSIietqXQVCsKFSEQ-N3NJ1XBDUpsm1lecgYFLYqyZ3_Q5gBVAQfsdIzQDqtt7Xw_m2T45Voc_VCJHCzRjNgMcRnIsG13yvm3n_yyRtKFRT18x-4rQis3bvDKobbw9kk3mSkN8EZOoFls-5cjPichyNWII_6TjSy7j1K8wcnbx7G5VIk37DVH_u9ASVKCyQClgv6Ht1fLmRU8h3pvUuzr-8xt0=]

- ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [URL: https://www.researchgate.

- SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWQxBPeUMhHBUAX7cbdRzZNBYEG9XvIg6iZJdCQfimycwcZxmaGIqm0ech8P6firx8-JXMTQy6cuk421_YgMZ9S-vzn_fzomIxpzDXxpoLBl2t7y_0Z6Q8Xt-auyQ3yDJ-tvOaF1cqRsr4i3wUdTb3jKFm4L4QzvA5wnFX7G8oPEjym5CKb4A=]

- iChemical. ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, CAS No. 304693-64-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnQgjWMNmaMadDQnn_weRu3b70z4Z7WXGpRUMLSEkWSVVHuOVB2bsJK6MfD4uUPPHn8HIBKlKVXvOpDONyeExIfUSn1eA_qpyvCO5x2cAk-hJ-N3KZyHQBDeueE4LeLmXhkuTewJy-f-T6iNmQ]

- Sigma-Aldrich. Ethyl 2-(trifluoromethyl)-4-methyl-5-pyrimidine carboxylate 306960-67-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE3K2gmepEGLFS0jlhDh-IsavpG1HYku_4IxThmpnJx7u4BlBvYiqof0fEsmexXBLiaYm2BpblUxXoy3ZJkhvfyv8IET_c696ZAYmvfcU049csLDbW0kCuAgHuI5du0dnB6MDoNVw0cXwm-gX8yed6Z5OeC0q3UQ==]

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5564703/]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 2-trifluoromethyl-4-methylpyrimidine-5-carboxylate, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 5. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 6. Ethyl 2-(trifluoromethyl)-4-methyl-5-pyrimidine carboxylate 306960-67-8 [sigmaaldrich.com]

- 7. chemwhat.com [chemwhat.com]

- 8. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrix.staging.1int.co.uk]

- 9. rsc.org [rsc.org]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. youtube.com [youtube.com]

- 13. westlab.com [westlab.com]

- 14. chem.ws [chem.ws]

- 15. youtube.com [youtube.com]

- 16. quora.com [quora.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. scribd.com [scribd.com]

- 19. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for this compound, a key building block in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of molecules, making a thorough understanding of its spectroscopic signature essential for researchers in drug development and related fields.[1] This document offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles.

Molecular Structure and Key Features

-

IUPAC Name: this compound

The structure comprises a pyrimidine core, a trifluoromethyl group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position. These features give rise to a distinct set of signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The following experimental protocol is recommended for data acquisition.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer for acquiring ¹H, ¹³C, and ¹⁹F spectra.[1]

-

Data Acquisition:

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

¹⁹F NMR: Acquire spectra with a high-resolution probe to observe the trifluoromethyl signal.

-

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and an external standard like CFCl₃ for ¹⁹F NMR.[1]

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the ethyl and methyl groups on the pyrimidine ring.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

| 2 | ~2.8 | Singlet | 3H | Pyrimidine-CH₃ |

| 3 | ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ |

| 4 | ~9.1 | Singlet | 1H | Pyrimidine-H |

-

Causality Behind Assignments: The ethyl group protons exhibit a characteristic triplet-quartet pattern due to spin-spin coupling. The methyl group on the pyrimidine ring is a singlet as there are no adjacent protons. The pyrimidine proton at the 6-position is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent carboxylate and trifluoromethyl groups, resulting in a downfield chemical shift.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The trifluoromethyl group will cause the C2 carbon to appear as a quartet due to ¹³C-¹⁹F coupling.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~14 | -O-CH₂-CH₃ |

| 2 | ~25 | Pyrimidine-CH₃ |

| 3 | ~62 | -O-CH₂ -CH₃ |

| 4 | ~118 (quartet) | -C F₃ |

| 5 | ~120 | C5 |

| 6 | ~158 (quartet) | C2 |

| 7 | ~160 | C6 |

| 8 | ~164 | C =O |

| 9 | ~170 | C4 |

-

Expertise & Experience: The chemical shifts are predicted based on the electronic environment of each carbon. The trifluoromethyl group strongly deshields the C2 carbon. The carbonyl carbon of the ester is expected at a downfield chemical shift. Predicted ¹³C-NMR data for the related compound, ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, shows the CF₃ carbon at approximately 119.6 ppm (q, J=275 Hz) and the C2 carbon at 159.3 ppm (q, J=37 Hz), which supports these assignments.[5]

¹⁹F NMR Spectral Data Analysis

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group.

-

A single, sharp signal is expected, corresponding to the three equivalent fluorine atoms of the -CF₃ group. The chemical shift will be in the typical range for trifluoromethyl groups on aromatic rings. For similar compounds like trifluoromethylanilines, these shifts are observed between -61 and -63 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a KBr pellet for a solid compound or as a thin film for an oil.[1]

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is commonly used.[1]

-

Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

IR Spectral Data Analysis

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2980 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1600, ~1550 | C=N, C=C stretch | Pyrimidine ring |

| ~1300-1100 | C-F stretch | Trifluoromethyl |

| ~1250 | C-O stretch | Ester |

-

Trustworthiness: The strong absorption band around 1720 cm⁻¹ is a reliable indicator of the ester carbonyl group. The presence of strong C-F stretching bands in the 1300-1100 cm⁻¹ region is characteristic of trifluoromethylated compounds.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

-

Analysis: A high-resolution mass spectrometer (HRMS) is recommended for accurate mass determination.[7]

MS Spectral Data Analysis

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 234.18, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OC₂H₅) from the ester, resulting in a fragment at m/z = 189.

-

Loss of the entire ethyl carboxylate group (-COOC₂H₅), leading to a fragment at m/z = 161.

-

Cleavage of the trifluoromethyl group (-CF₃), though less common, could result in a fragment at m/z = 165.

-

Visualization of Fragmentation

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. The distinct signals arising from the trifluoromethyl group, the ethyl ester, and the substituted pyrimidine ring create a unique spectroscopic fingerprint that allows for unambiguous identification and quality control. This guide serves as a valuable resource for researchers working with this and structurally related compounds, enabling efficient and accurate data interpretation.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (2022). Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. Retrieved from [Link]

-

iChemical. (n.d.). ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, CAS No. 304693-64-9. Retrieved from [Link]

-

ACS Publications. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. Retrieved from [Link]

-

PubMed Central. (2022). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[1][8]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. Retrieved from [Link]

-

PubMed Central. (2020). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-5-pyrimidinecarboxylate. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from [Link]

-

MDPI. (2017). Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

-

ChemWhat. (n.d.). ETHYL-2-TRIFLUOROMETHYL-4-METHYL-5-PYRIMIDINE CARBOXYLATE CAS#: 306960-67-8. Retrieved from [Link]

-

PubMed Central. (2012). Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 3. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. chemwhat.com [chemwhat.com]

- 5. ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, CAS No. 304693-64-9 - iChemical [ichemical.com]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

Synthesis of Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded methodology for the synthesis of Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 306960-67-8). This key heterocyclic building block is of significant interest to researchers in medicinal chemistry and agrochemical development due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance biological activity, metabolic stability, and lipophilicity.[1][2] This document delineates the strategic approach, underlying reaction mechanism, a detailed experimental protocol, and expected analytical data for this synthesis, tailored for an audience of researchers, chemists, and drug development professionals.

Introduction and Strategic Rationale

The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The incorporation of a trifluoromethyl (CF₃) group onto this scaffold is a common strategy to modulate a molecule's electronic properties and resistance to metabolic degradation. This compound serves as a versatile intermediate, providing a handle for further chemical modifications at the ester moiety to generate libraries of novel compounds for biological screening.[2]

The synthetic strategy detailed herein is predicated on a classical and highly efficient pyrimidine ring-forming condensation. The core logic is to construct the substituted pyrimidine ring in a single, high-yield step from readily available precursors. This approach is superior to multi-step strategies that may involve harsher conditions or the use of less stable intermediates.

The chosen pathway involves the reaction between two key building blocks:

-

2,2,2-Trifluoroacetamidine (TFAM): This reagent provides the N-C-N backbone of the pyrimidine ring and, crucially, installs the trifluoromethyl group at the 2-position.

-

Ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMOBA): A derivative of ethyl acetoacetate, this precursor provides the C4-methyl, C5-ester, and C6-hydrogen atoms of the target molecule. The ethoxymethylene group serves to activate the molecule and direct the cyclization, ensuring high regioselectivity.

This convergent synthesis is designed for efficiency, scalability, and high purity of the final product.

Reaction Mechanism and Scientific Principles

The synthesis proceeds via a well-established condensation-cyclization mechanism. The reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by a base, such as sodium ethoxide or a non-nucleophilic organic base like triethylamine (TEA).

The proposed mechanism unfolds as follows:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of trifluoroacetamidine onto the electrophilic carbon of the ethoxymethylene group of EMOBA.

-

Elimination of Ethanol: The resulting intermediate rapidly eliminates a molecule of ethanol to form a stable vinylogous amidine intermediate.

-

Intramolecular Cyclization (Annulation): The second nitrogen atom of the amidine moiety then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon. This key step forms the six-membered dihydropyrimidine ring.

-

Dehydration/Aromatization: The cyclic intermediate undergoes dehydration (loss of a water molecule) to yield the stable, aromatic pyrimidine ring. This final step is the thermodynamic driving force for the reaction.

This sequence ensures the precise and predictable assembly of the target molecule, this compound.

Caption: Reaction pathway for the synthesis of the target pyrimidine.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |

| 2,2,2-Trifluoroacetamidine (TFAM) | 354-35-8 | 98.05 | 1.0 |

| Ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMOBA) | 3788-94-1 | 186.18 | 1.0 |

| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | 1.1 |

| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 | Solvent |

| Diethyl Ether | 60-29-7 | 74.12 | Workup |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | Workup |

| Brine | N/A | N/A | Workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,2,2-trifluoroacetamidine (9.81 g, 100 mmol, 1.0 eq.).

-

Solvent and Base Addition: Add anhydrous ethanol (100 mL) to the flask. Stir the mixture until the amidine is fully dissolved. To this solution, carefully add sodium ethoxide (7.49 g, 110 mmol, 1.1 eq.). Note: Sodium ethoxide is highly moisture-sensitive; handle under an inert atmosphere.

-

Substrate Addition: Slowly add ethyl 2-(ethoxymethylene)-3-oxobutanoate (18.62 g, 100 mmol, 1.0 eq.) to the reaction mixture dropwise over 15 minutes at room temperature. An exotherm may be observed.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of diethyl ether and 100 mL of water. Stir vigorously.

-

Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product, a clear pale yellow liquid, can be purified by vacuum distillation (Boiling Point: 54 °C at 0.5 mmHg) to afford the final product in high purity.[3][4]

Data Summary and Characterization

The following table summarizes the key physical and analytical data for the target compound.

| Property | Value |

| CAS Number | 306960-67-8[4] |

| Molecular Formula | C₉H₉F₃N₂O₂[4] |

| Molecular Weight | 234.18 g/mol [4] |

| Appearance | Clear pale yellow liquid |

| Boiling Point | 54 °C / 0.5 mmHg[4] |

| Refractive Index | 1.4415-1.4465 @ 20 °C |

| Expected ¹H NMR (CDCl₃) | δ (ppm): ~8.7 (s, 1H, pyrimidine-H), ~4.4 (q, 2H, OCH₂), ~2.7 (s, 3H, CH₃), ~1.4 (t, 3H, OCH₂CH₃) |

| Expected ¹⁹F NMR (CDCl₃) | δ (ppm): ~ -68 (s, 3F, CF₃) |

| Expected Mass Spec (EI) | m/z: 234 (M⁺) |

| Purity (by GC) | ≥96.0% |

Conclusion

The synthetic protocol detailed in this guide represents an efficient, reliable, and scalable method for the preparation of this compound. By leveraging a classical condensation reaction between well-chosen precursors, this method provides high yields of a pure product that is a critical building block for further research in drug discovery and agrochemical synthesis. The provided mechanistic insights and detailed procedure offer researchers a solid foundation for the successful synthesis of this valuable compound.

Caption: High-level experimental workflow for the synthesis.

References

-

de Souza, A. C. C., et al. (2018). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. Available at: [Link]

-

Vanden Eynde, J. J., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. Available at: [Link]

-

PubChem. Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate. Available at: [Link]

-

Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]

- Puentener, K., et al. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. US Patent US20140135497A1.

Sources

An In-depth Technical Guide to the Biginelli Reaction for Trifluoromethylpyrimidine Synthesis

Introduction: The Strategic Importance of Trifluoromethylpyrimidines in Modern Drug Discovery

The incorporation of fluorine and fluorine-containing moieties, particularly the trifluoromethyl (CF3) group, into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties of the CF3 group—its high electronegativity, metabolic stability, and ability to modulate physicochemical properties such as lipophilicity and pKa—can profoundly enhance the efficacy, bioavailability, and pharmacokinetic profile of drug candidates. Among the myriad of heterocyclic scaffolds, pyrimidine and its derivatives are of paramount importance, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[1][2]

The convergence of these two powerful motifs—the trifluoromethyl group and the pyrimidine nucleus—gives rise to trifluoromethylpyrimidines, a class of compounds with immense potential in drug development. The Biginelli reaction, a classic multicomponent reaction first reported in 1893, offers a direct and atom-economical pathway to functionalized dihydropyrimidines.[3][4] This guide provides an in-depth technical exploration of the Biginelli reaction tailored for the synthesis of trifluoromethyl-substituted pyrimidines, offering researchers and drug development professionals a comprehensive resource grounded in mechanistic understanding and practical, field-proven methodologies.

Mechanistic Nuances: The Influence of the Trifluoromethyl Group

The generally accepted mechanism for the Biginelli reaction, proposed by C. Oliver Kappe, proceeds through an N-acyliminium ion intermediate.[5] However, the introduction of a strongly electron-withdrawing trifluoromethyl group on the β-ketoester component significantly influences the reaction pathway. The primary effect of the CF3 group is the destabilization of the carbocation intermediate that is necessary for the final dehydration step to form the dihydropyrimidine.[5][6]

This electronic destabilization has a profound and synthetically useful consequence: the reaction often terminates at the preceding hexahydropyrimidine stage, allowing for the isolation of a stable, trifluoromethyl-stabilized intermediate.[5][7] This intermediate can then be subjected to a separate, acid-mediated dehydration step to yield the final trifluoromethyl-dihydropyrimidine.[5][6] Understanding this mechanistic deviation is crucial for optimizing reaction conditions and achieving high yields of the desired product.

// Nodes Aldehyde [label="Ar-CHO\n(Aldehyde)"]; Urea [label="H2N(C=O)NH2\n(Urea)"]; Ketoester [label="CF3COCH2CO2Et\n(Ethyl 4,4,4-trifluoroacetoacetate)"]; Acyliminium [label="N-Acyliminium Ion\nIntermediate", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Enol [label="Enol of\nKetoester", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; OpenChain [label="Open-Chain\nUreide Intermediate", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Hexahydropyrimidine [label="Trifluoromethyl-stabilized\nHexahydropyrimidine\n(Isolable Intermediate)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; DHPM [label="Trifluoromethyl-Dihydropyrimidinone\n(Final Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aldehyde -> Acyliminium [label="+ Urea, H+"]; Urea -> Acyliminium; Ketoester -> Enol [label="Tautomerization"]; Acyliminium -> OpenChain [label="+ Enol"]; Enol -> OpenChain; OpenChain -> Hexahydropyrimidine [label="Intramolecular\nCyclization"]; Hexahydropyrimidine -> DHPM [label="- H2O\n(Acid-mediated\nDehydration)", color="#EA4335"];

// Graph attributes graph [bgcolor="#FFFFFF"]; }

Catalytic Systems and Reaction Conditions: A Comparative Overview

The choice of catalyst and reaction conditions is critical for the successful synthesis of trifluoromethylpyrimidines via the Biginelli reaction. While classical Brønsted acids can be employed, modern methodologies often utilize Lewis acids and alternative energy sources to improve yields, reduce reaction times, and enhance the overall efficiency of the process.

| Catalyst/Condition | Substrates | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| p-Toluenesulfonic acid | Aromatic aldehydes, ethyl trifluoroacetoacetate, urea/thiourea | Solvent-free (grinding) | Room Temp. | 15-30 min | 85-95 | [5] |

| Trifluoroacetic acid | Benzaldehyde, ethyl acetoacetate, urea | Acetonitrile | 70 | 30 min | 93 | [8] |

| Chlorotrimethylsilane (TMSCl) | Terephthalic aldehyde, fluorinated 1,3-dicarbonyls, urea/thiourea | N/A (Microwave) | N/A | 4-6 min | >85 | [9][10] |

| Ytterbium perfluorooctanoate [Yb(PFO)3] | Aldehydes, ethyl 4,4-difluoroacetoacetate, urea | Solvent-free | N/A | N/A | High | [11] |

| Benzyltriethylammonium chloride | Aldehydes, ethyl trifluoroacetoacetate, urea | Solvent-free | N/A | N/A | 65-70 (of intermediate) | [7] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of trifluoromethyl-substituted pyrimidines using two distinct and effective approaches.

Protocol 1: Solvent-Free Synthesis of Trifluoromethyl-Hexahydropyrimidines via Grinding

This protocol is adapted from a method utilizing p-toluenesulfonic acid as a catalyst under solvent-free conditions, offering an environmentally benign and efficient route to the hexahydropyrimidine intermediate.[5]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Ethyl 4,4,4-trifluoroacetoacetate (1 mmol)

-

Urea or thiourea (1.2 mmol)

-

p-Toluenesulfonic acid (0.1 mmol, 10 mol%)

-

Mortar and pestle

-

Ethyl acetate

-

Hexane

Procedure:

-

In a clean, dry mortar, combine the aromatic aldehyde, ethyl 4,4,4-trifluoroacetoacetate, urea (or thiourea), and p-toluenesulfonic acid.

-

Grind the mixture with a pestle at room temperature for 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, a solid mass will be formed.

-

Wash the solid product with a cold solution of ethyl acetate/hexane (1:4) to remove any unreacted starting materials and catalyst.

-

Recrystallize the crude product from ethanol to afford the pure trifluoromethyl-substituted hexahydropyrimidine.

// Nodes Start [label="Combine Reactants and Catalyst\nin Mortar", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grind [label="Grind at Room Temperature\n(15-30 min)"]; TLC [label="Monitor Reaction by TLC", shape=ellipse]; Solid_Formation [label="Solid Product Formation"]; Wash [label="Wash with Cold\nEthyl Acetate/Hexane"]; Recrystallize [label="Recrystallize from Ethanol"]; Product [label="Pure Trifluoromethyl-\nHexahydropyrimidine", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Grind; Grind -> TLC; TLC -> Solid_Formation [label="Reaction Complete"]; Solid_Formation -> Wash; Wash -> Recrystallize; Recrystallize -> Product;

// Graph attributes graph [bgcolor="#FFFFFF"]; }

Protocol 2: Trifluoroacetic Acid-Catalyzed Synthesis of Dihydropyrimidinones in Acetonitrile

This protocol outlines a solution-phase synthesis using trifluoroacetic acid (TFA) as an efficient catalyst in acetonitrile.[8]

Materials:

-

1,3-Dicarbonyl compound (e.g., ethyl 4,4,4-trifluoroacetoacetate) (1 mmol)

-

Aldehyde (1 mmol)

-

Urea or thiourea (1.1 mmol)

-

Trifluoroacetic acid (TFA) (0.04 mmol, 4 mol%)

-

Acetonitrile (4 mL)

-

Hot water

-

Ethanol

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,3-dicarbonyl compound, aldehyde, and urea (or thiourea) in acetonitrile.

-

Add the catalytic amount of trifluoroacetic acid to the mixture.

-

Heat the reaction mixture with stirring at 70°C for the appropriate time (typically 30-60 minutes). Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting solid product is filtered and washed with 10 mL of hot water.

-

For further purification, recrystallize the product from ethanol.

Conclusion and Future Outlook

The Biginelli reaction remains a powerful and versatile tool for the synthesis of dihydropyrimidine scaffolds. When applied to trifluoromethylated substrates, a nuanced understanding of the reaction mechanism is essential for successful execution. The methodologies presented in this guide, from solvent-free grinding to efficient Lewis acid catalysis, provide researchers with a robust toolkit for the synthesis of trifluoromethylpyrimidines. As the demand for novel, fluorine-containing pharmaceuticals continues to grow, the optimization and innovation of classic reactions like the Biginelli will undoubtedly play a pivotal role in the future of drug discovery.

References

-

A. Shaabani, R. Ghadari, S. Ghasemi, A.H. Rezayan, A. Sarvary, and H.R. Khavasi. (2008). Synthesis of novel trifluoromethyl derivatives of bis(tetrahydropyrimidinone)benzenes. ResearchGate. [Link]

-

C. O. Kappe, W. M. F. Fabian, and F. Falsone. (1999). Trifluoromethyl-stabilized Hexahydropyrimidine — An Intermediate in the Biginelli Reaction. ResearchGate. [Link]

-

H. R. Shaterian, M. Ranjbar, and K. Azizi. (2011). Trifluoroacetic Acid as an Effective Catalyst for Biginelli Reaction: One-Pot, Three-Component Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (and-Thiones). ResearchGate. [Link]

-

Wikipedia. (2023). Biginelli reaction. [Link]

-

K. Ramalinga, P. Vijayalakshmi, and T. N. B. Kaimal. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC. [Link]

-

J. Azizian, B. Mirza, M. M. Mojtahedi, and M. R. Bakhtiari. (2008). ChemInform Abstract: Biginelli Reaction for Synthesis of Novel Trifluoromethyl Derivatives of Bis(tetrahydropyrimidinone)benzenes. ResearchGate. [Link]

-

Organic Chemistry Portal. (2018). Biginelli Reaction. [Link]

-

M. N. S. C. de Matos, M. C. B. F. de Oliveira, and J. A. C. da Silva. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]

-

A. K. Verma, R. K. Tiwari, and P. K. Singh. (2014). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR. [Link]

-

S. Azzopardi, D. C. Magri, and G. F. S. Whitehead. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. MDPI. [Link]

-

M. Heravi, F. Derikvand, and F. F. Bamoharram. (2011). One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Publishing. [Link]

-

S. H. Moghadam, M. A. Ghasemzadeh, and M. Abdollahi-Alibeik. (2020). Solvent-Free One-Pot Synthesis of Diverse Dihydropyrimidinones/Tetrahydropyrimidinones Using Biginelli Reaction Catalyzed by Fe3O4@C@OSO3H. Taylor & Francis Online. [Link]

-

A. K. Ghosh, S. K. Singh, and R. A. Kumar. (2004). In(OTf)3-catalysed one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones. ResearchGate. [Link]

-

T. Fujimoto, T. Umeyama, and T. Yanai. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

M. A. P. Martins, C. P. Frizzo, D. N. Moreira, L. Buriol, and P. Machado. (2012). Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions. Hindawi. [Link]

-

I. D. G. de Souza, L. C. S. de Oliveira, and D. J. V. A. dos Santos. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. [Link]

-

M. R. Azizi, M. A. Ghasemzadeh, and S. H. Moghadam. (2023). Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies. [Link]

-

A. M. A. El-Saghier, N. A. A. El-Kanzi, and S. M. I. Morsy. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PubMed Central. [Link]

-

Y. Wu, X. Wang, and Y. Li. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PubMed Central. [Link]

-

A. Fauzi, A. Saifudin, and K. Rullah. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. Journal of Medicinal and Chemical Sciences. [Link]

-

S. R. Patil, P. S. Nagle, and S. S. Ekbote. (2021). Green Synthesis of Dihydropyrimidinone Derivatives and Study of Physicochemical Properties and Antimicrobial Activity. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

N. V. Simurova and O. I. Maiboroda. (2017). Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview). ResearchGate. [Link]

Sources

- 1. Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Biginelli Reaction [organic-chemistry.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate is a key building block in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a compound, making it a desirable feature in drug design. This guide provides a comprehensive overview of the starting materials and synthetic strategies for the preparation of this important intermediate, with a focus on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The pyrimidine core can be disconnected via the classical pyrimidine synthesis approach, which involves the condensation of a β-dicarbonyl compound with an amidine. This leads to two key starting materials: a trifluoromethyl-containing amidine and a functionalized β-ketoester.

Caption: Primary synthetic pathway for the target molecule.

Experimental Protocol

The following is a representative experimental procedure based on established methods for the synthesis of 2-substituted pyrimidines. [1] Step 1: Synthesis of Ethyl 2-acetyl-3-ethoxyacrylate

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (2.0 eq).

-

Heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Remove the volatile byproducts (ethyl acetate and acetic acid) by distillation under reduced pressure.

-

The crude Ethyl 2-acetyl-3-ethoxyacrylate can be used in the next step without further purification, or it can be purified by vacuum distillation. [2] Step 2: Synthesis of this compound

-

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a three-necked flask under a nitrogen atmosphere, add trifluoroacetamidine hydrochloride (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of crude Ethyl 2-acetyl-3-ethoxyacrylate (1.0 eq) in absolute ethanol dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or HCl).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Mechanistic Insights

The reaction proceeds through a nucleophilic attack of the amidine nitrogen onto the carbonyl carbon of the acetyl group, followed by an intramolecular cyclization and elimination of ethanol and water to form the aromatic pyrimidine ring. The base catalyst is crucial for the deprotonation of the amidine and for promoting the condensation steps.

Alternative Approaches and Considerations

While the described pathway is the most common, other methods for the synthesis of trifluoromethyl-pyrimidines exist. For instance, the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-dicarbonyl compound, and urea or thiourea, can be adapted to produce dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines. [3][4]However, for the synthesis of the target molecule, the direct condensation with trifluoroacetamidine is generally more efficient.

The stability of trifluoroacetamidine is a key consideration, as it can be prone to hydrolysis. [1]Therefore, anhydrous reaction conditions are essential for achieving high yields.

Conclusion

The synthesis of this compound is readily achievable through the well-established cyclocondensation of trifluoroacetamidine and ethyl 2-acetyl-3-ethoxyacrylate. This method provides a reliable and efficient route to this valuable building block for medicinal chemistry and drug discovery. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for the successful synthesis of this compound.

References

- King, J. A. A study of the synthesis of 20-trifluoromethyl pyrimidines. (1963).

- Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)

- Ethyl 2-(trifluoromethyl)

- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC - NIH. (n.d.).

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC - NIH. (n.d.).

- Ethyl 2-(trifluoromethyl)

- (PDF) Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)

- C-Branched Ribonucleosides. 2. Synthesis of 2'-C-β-Trifluoromethyl Pyrimidine Ribonucleosides1 - Organic Letters - ACS Figshare. (n.d.).

- Ethyl 2-(trifluoromethyl)

- 2'- C Branched Ribonucleosides. 2.

- Synthesis of Ethyl 4-(α,α,α-trifluoro-m-tolyl)

- Ethyl 2-(trifluoromethyl)

- Detrifluoroacetylation of 2-ethoxymethylene derivative of ethyl 4,4,4-trifluoroacetoacet

- Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google P

- 2-acetyl-3-ethoxyacrylic acid ethyl ester (E/Z) - Org Prep Daily. (2010).

- Ethyl 4-hydroxy-2-(trifluoromethyl)

- Biginelli Reaction.

Sources

An In-Depth Technical Guide to the Reaction Mechanisms of Trifluoromethylpyrimidine Formation

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Trifluoromethylpyrimidine Scaffold

The introduction of a trifluoromethyl (CF₃) group into heterocyclic structures is a cornerstone of modern medicinal chemistry and agrochemical design.[1] This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties.[1][2] Among such scaffolds, trifluoromethylpyrimidines stand out for their prevalence in a wide array of bioactive compounds, from EGFR inhibitors in oncology to potent fungicides protecting vital crops.[3][4][5] Understanding the mechanistic underpinnings of their synthesis is not merely an academic exercise; it is a critical competency for chemists seeking to design and produce novel, effective chemical entities. This guide provides a detailed exploration of the core reaction mechanisms, focusing on the causal logic behind synthetic strategies and offering field-proven insights into their practical application.

The Foundational Pathway: Cyclocondensation Reactions

The most classical and widely employed method for constructing the pyrimidine ring is through the cyclocondensation of a trifluoromethyl-containing 1,3-dielectrophile with a dinucleophilic N-C-N fragment (e.g., ureas, amidines, or guanidines).[6][7] This approach builds the heterocyclic core from acyclic precursors in a direct and often high-yielding manner.

Mechanistic Rationale

The primary driving force of this reaction is the formation of a stable six-membered aromatic ring. The process is typically catalyzed by a base or acid. A common and illustrative example is the reaction between ethyl 4,4,4-trifluoroacetoacetate (a β-ketoester) and a nucleophile like urea or an amidine.

Base-Catalyzed Mechanism: A base, such as sodium ethoxide, deprotonates the N-C-N nucleophile, enhancing its nucleophilicity.[6] The reaction proceeds through the following key steps:

-

Nucleophilic Attack: The enhanced nucleophile attacks one of the carbonyl carbons of the β-ketoester.

-

Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group forms the six-membered ring.

-

Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of water) to yield the aromatic pyrimidine ring. The stability of the aromatic system is a powerful thermodynamic driver for this final step.

The choice of a strong base like sodium ethoxide is causal; it ensures complete deprotonation of the nucleophile, driving the initial equilibrium towards the addition product.[6] The trifluoromethyl group, being a strong electron-withdrawing group, increases the electrophilicity of the adjacent carbonyl carbon, facilitating the initial nucleophilic attack.

Caption: Base-catalyzed cyclocondensation mechanism.

Experimental Protocol: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

This protocol is a self-validating system adapted from established methodologies for forming the pyrimidine core.[7]

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.2 eq) to absolute ethanol under an inert atmosphere (N₂ or Ar).

-

Reaction Initiation: To the freshly prepared sodium ethoxide solution, add urea (1.2 eq) and stir until fully dissolved.

-

Substrate Addition: Add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) for 8-10 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. Acidify the aqueous solution with concentrated hydrochloric acid to a pH of ~5-6.

-

Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to afford the target compound.

-

Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the trifluoromethyl group can be confirmed by a characteristic quartet in the ¹³C NMR spectrum due to C-F coupling.[3]

Advanced Synthesis via Cycloaddition Reactions

Cycloaddition reactions offer an elegant and often highly regioselective route to heterocyclic systems by forming multiple carbon-carbon or carbon-heteroatom bonds in a single step.[8] For trifluoromethylpyrimidines, [4+2] cycloadditions (Diels-Alder type reactions) are particularly relevant.

Mechanistic Rationale

In this context, a trifluoromethyl-substituted 1,3-diaza-1,3-butadiene acts as the diene component, which reacts with a dienophile (an alkyne or an electron-deficient alkene) to form the pyrimidine ring.[9]

-

Diene Formation: The key 2-trifluoromethyl-1,3-diazabutadiene intermediate is often generated in situ.

-

[4+2] Cycloaddition: This intermediate undergoes a concerted pericyclic reaction with a dienophile, such as dimethyl acetylenedicarboxylate. The electron-withdrawing nature of the trifluoromethyl group influences the electronic properties and reactivity of the diazadiene system.

-

Aromatization: The initial cycloadduct may require a subsequent elimination or oxidation step to achieve the final aromatic pyrimidine product.

This strategy provides access to pyrimidine substitution patterns that can be difficult to achieve through classical condensation methods. The choice of dienophile is critical for controlling the final substitution pattern of the pyrimidine ring.

Caption: General workflow for [4+2] cycloaddition.

Functionalization and Diversification via Cross-Coupling

While condensation and cycloaddition build the core ring, palladium-catalyzed cross-coupling reactions are indispensable for the late-stage functionalization of a pre-formed trifluoromethylpyrimidine scaffold.[10][11] These reactions are central to drug development, allowing for the rapid generation of analog libraries by coupling the pyrimidine core to various fragments.[12]

Mechanistic Rationale: The Palladium Catalytic Cycle

Reactions like the Suzuki-Miyaura (using boronic acids) or Stille (using organostannanes) coupling follow a well-established catalytic cycle.[11][13] A common scenario involves coupling an aryl boronic acid to a chloro-trifluoromethylpyrimidine.

-

Oxidative Addition: A low-valent Pd(0) catalyst oxidatively adds to the C-Cl bond of the pyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step. The electron-deficient nature of the pyrimidine ring facilitates this step.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic 'ate' complex.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

The choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often used to promote the oxidative addition and reductive elimination steps, increasing reaction efficiency and substrate scope.[11]

Caption: Palladium-catalyzed Suzuki cross-coupling cycle.

Case Study: A Multi-Step Synthetic Workflow